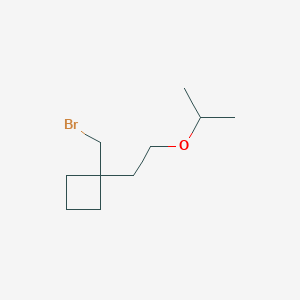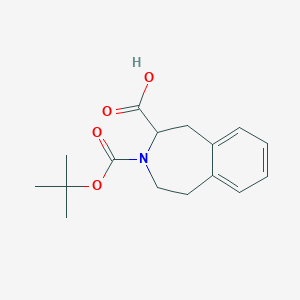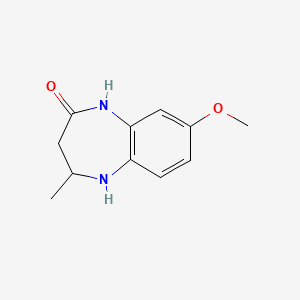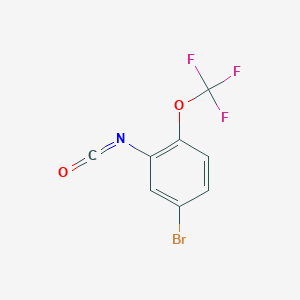
(3E)-4-(3-pyridinyl)-3-buten-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(pyridin-3-yl)but-3-en-2-one is a heterocyclic compound that features a pyridine ring attached to a butenone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-3-yl)but-3-en-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing 3-acetylpyridine with an appropriate aldehyde under basic conditions. The reaction is usually performed in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for 4-(pyridin-3-yl)but-3-en-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(pyridin-3-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the butenone moiety to a butanol derivative.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and other functionalized compounds depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(pyridin-3-yl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of 4-(pyridin-3-yl)but-3-en-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in glycolysis, thereby reducing glycolytic flux and suppressing glucose uptake in cells . This makes it a potential candidate for cancer therapy as it can selectively target transformed cells that rely on glycolysis for energy production.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(pyridin-3-yl)prop-2-en-1-one: Similar structure but with a different position of the double bond.
4-(pyridin-4-yl)but-3-en-2-one: Similar structure but with the pyridine ring attached at a different position.
3-(pyridin-2-yl)prop-2-en-1-one: Another structural isomer with the pyridine ring at a different position.
Uniqueness
4-(pyridin-3-yl)but-3-en-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H9NO |
|---|---|
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
(E)-4-pyridin-3-ylbut-3-en-2-one |
InChI |
InChI=1S/C9H9NO/c1-8(11)4-5-9-3-2-6-10-7-9/h2-7H,1H3/b5-4+ |
InChI-Schlüssel |
USGRQYQNEMWBIP-SNAWJCMRSA-N |
Isomerische SMILES |
CC(=O)/C=C/C1=CN=CC=C1 |
Kanonische SMILES |
CC(=O)C=CC1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Pyrazolyl)oxy]piperidine](/img/structure/B13521670.png)


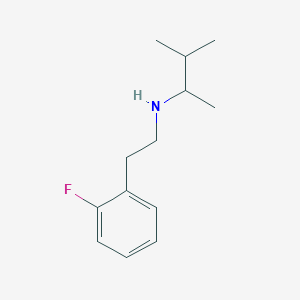


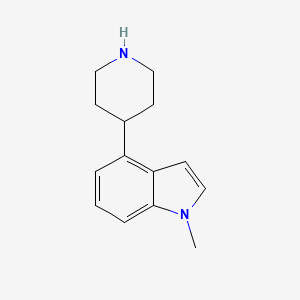
![(2,2-Dimethylpropyl)[(thiophen-3-yl)methyl]amine](/img/structure/B13521726.png)
![4-Chloro-alpha,alpha-dimethyl-7h-pyrrolo[2,3-d]pyrimidine-5-ethanol](/img/structure/B13521728.png)
